![molecular formula C11H12N2OS B2633694 1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 36017-41-1](/img/structure/B2633694.png)
1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
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Description
1-Benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a chemical compound with the molecular formula C11H12N2OS . It has a molecular weight of 206.27 . The IUPAC name for this compound is 3-benzyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one .
Molecular Structure Analysis
The InChI code for 1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is 1S/C10H10N2OS/c13-9-6-11-10(14)12(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 16-17 degrees Celsius .Scientific Research Applications
Antitumor and Anticancer Properties
Benzylthioimidazolone has shown promise as an antitumor and anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, compound 14 demonstrated significant activity against these cell lines, making it a potential candidate for further development .
Antioxidant Activity
The compound exhibits potent antioxidant properties. It effectively scavenges free radicals, protecting cells from oxidative damage. Its ability to inhibit ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals underscores its potential in preventing oxidative stress-related diseases .
Synthesis of Heterocyclic Compounds
Benzylthioimidazolone serves as a versatile precursor for synthesizing novel heterocyclic compounds. Researchers have explored its reactions with various secondary amines (such as piperidine, morpholine, and piperazine) to yield diverse acrylonitrile derivatives. These compounds can be further modified for specific applications .
Pyrazole Derivatives
Through sodium ethoxide-catalyzed reactions, benzylthioimidazolone reacts with malononitrile to produce 4-amino-1-(1H-benzimidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile. This pyrazole derivative holds potential as a building block for drug design .
Molecular Docking Studies
Computational studies using molecular docking techniques revealed that compound 24 interacts favorably with specific amino acids (Arg184 and Lys179) within binding pockets. Its high binding score suggests potential therapeutic relevance .
Other Applications
Beyond the mentioned areas, benzylthioimidazolone has been explored for its antimicrobial, anti-inflammatory, and antiviral activities. Researchers continue to investigate its multifaceted properties, making it an exciting compound for future research .
properties
IUPAC Name |
3-benzyl-5-methyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-10(14)13(11(15)12-8)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSCAUMDHKDVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=S)N1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331699 |
Source
|
Record name | 3-benzyl-5-methyl-2-sulfanylideneimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49729564 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one | |
CAS RN |
36017-41-1 |
Source
|
Record name | 3-benzyl-5-methyl-2-sulfanylideneimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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